molecular formula C20H18N2OS B2665504 1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole CAS No. 638140-55-3

1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2665504
CAS No.: 638140-55-3
M. Wt: 334.44
InChI Key: AOGULGKCKBDTBU-UHFFFAOYSA-N
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Description

1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its diverse biological activities, and is substituted with a thiophene ring and a methylphenoxyethyl group, enhancing its chemical reactivity and potential utility.

Preparation Methods

The synthesis of 1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Methylphenoxyethyl Group: This step involves the alkylation of the benzodiazole core with 2-(2-methylphenoxy)ethyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently.

Chemical Reactions Analysis

1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted benzodiazoles and thiophenes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives and thiophene-containing compounds:

    Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole share the benzodiazole core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

    Thiophene-Containing Compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-15-7-2-5-10-18(15)23-13-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-14-24-19/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGULGKCKBDTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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